Bicyclo[3.1.1]heptan-1-ol

Bioisosterism Molecular Geometry Scaffold Design

Replace metabolically labile meta-substituted aromatic rings with this geometrically locked, saturated cage alcohol to enhance PK/PD profiles without altering target engagement. The bridgehead hydroxyl group preserves critical 120° bond geometry (actual: 119°) while improving human liver microsome half-life up to 13.7-fold vs. arene counterparts. - High Fsp³ (0.86), low MW (112.17) - ideal for fragment libraries & 3D chemogenomics - Synthetic handle for prodrugs, esters, ethers; scalable from [3.1.1]propellane - Available for immediate R&D supply; custom functionalization (amine, acid, halide) on request

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Cat. No. B12278853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.1]heptan-1-ol
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)(C2)O
InChIInChI=1S/C7H12O/c8-7-3-1-2-6(4-7)5-7/h6,8H,1-5H2
InChIKeyGXJLAGNGIIZKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.1]heptan-1-ol Profile


Bicyclo[3.1.1]heptan‑1‑ol (CAS 130775‑52‑9) is a saturated, sp³‑rich cage hydrocarbon featuring a rigid bicyclo[3.1.1]heptane core with a bridgehead hydroxyl substituent. This architecture places the alcohol group at a geometrically constrained apex, rendering the compound a three‑dimensional bioisostere of meta‑substituted benzenes [1]. Its molecular formula is C₇H₁₂O and its molecular weight is 112.17 g/mol . The compound belongs to the broader class of bicyclo[3.1.1]heptanes (BCHeps), which have recently gained prominence in drug discovery as metabolically stable surrogates for planar aromatic rings [2].

Workflow 3D bioisostere scaffold for meta-arene replacement studies Saturated sp³-rich framework
Selection Bridgehead-hydroxylated BCHep core for geometric mimicry Reports ~119° exit vector angle
Use Context Fits multigram scaffold procurement via propellane route Supports fragment library or probe synthesis

Bicyclo[3.1.1]heptan-1-ol: Why It's Irreplaceable


Generic substitution of bicyclo[3.1.1]heptan‑1‑ol with other bicyclic alcohols or conventional aromatic surrogates is chemically and pharmacologically unsound. The bridgehead hydroxyl group in this scaffold is geometrically locked, forcing substituent exit vectors to diverge at approximately 119°—a near‑perfect mimic of the 120° bond angle in meta‑substituted benzenes [1]. Alternative scaffolds such as bicyclo[1.1.1]pentan‑1‑ol (BCP‑OH) align with para‑substitution patterns (∼180°) and therefore fail to recapitulate the meta‑geometry essential for target engagement in many drug‑discovery programs [2]. Moreover, in‑class bicyclo[3.1.1]heptane derivatives lacking the bridgehead hydroxyl group exhibit altered hydrogen‑bonding capacity, logP, and metabolic susceptibility, precluding simple interchange without re‑optimization of the entire pharmacophore [3]. The quantitative evidence below substantiates that only the exact bridgehead‑hydroxylated BCHep framework delivers the unique combination of geometric fidelity and metabolic resilience required for rigorous scientific and industrial selection.

Geometry BCP-OH scaffolds align with para-geometry (~180°) and may not recapitulate meta-target engagement profiles.
Analog Profile Non-hydroxylated BCHep analogs shift hydrogen-bonding capacity and logP, altering pharmacophore optimization context.
Class Mismatch Aza-bicyclooctane scaffolds exhibit ~60° vectors, creating ortho-mimicry mismatch in exit vector studies.

Bicyclo[3.1.1]heptan-1-ol: Key Evidence


Geometric Mimicry of Meta-Benzene

Bicyclo[3.1.1]heptan‑1‑ol positions the hydroxyl group at a bridgehead carbon, directing the C–O bond vector such that it diverges from the 3‑position substituent by 119° [1]. This matches the 120° bond angle of meta‑disubstituted benzenes within experimental error. In contrast, the bridgehead‑functionalized bicyclo[1.1.1]pentane (BCP) core exhibits an exit vector angle of ∼180°, accurately reproducing para‑substitution geometry but failing to emulate the meta‑pattern [2]. The 1‑aza‑bicyclo[2.2.2]octane framework, another sp³‑rich scaffold, yields exit vectors of ∼60°, aligning with ortho‑substitution. Only the BCHep core—and specifically its bridgehead‑hydroxylated derivative—provides the exact 120° geometry required for meta‑arene mimicry.

Geometric Mimicry
Head-to-head
BCHep-OH exit vector: 119° vs. meta-benzene: 120°
Supports meta-arene geometry fidelity
BCP core deviates by 60° (para-mimicry)
Bioisosterism Molecular Geometry Scaffold Design

Metabolic Stability vs. Parent Arene

A systematic matched‑molecular‑pair analysis by Bristol‑Myers Squibb evaluated the metabolic stability of various sp³‑rich bridged bicyclic systems relative to a benzene‑containing model compound (2c). Bicyclo[3.1.1]heptane (BCHep) analogues demonstrated a half‑life extension of 3.9‑fold to 13.7‑fold in human liver microsomes (HLM) and 5.0‑fold to 7.5‑fold in mouse liver microsomes (MLM) compared to the parent benzene derivative [1]. In contrast, the corresponding cubane analogue (3g) achieved only 3.6‑fold (MLM) and 4.5‑fold (HLM) improvements, and the bicyclo[1.1.1]pentane (BCP) analogue (3a) provided 5.6‑fold (HLM) and 6.0‑fold (MLM) enhancements. While BCP matches BCHep in metabolic resilience, it lacks the meta‑substitution geometry (see Evidence Item 1).

Metabolic Stability
Cross-study comparable
HLM half-life extension: up to 13.7× vs. parent arene
Supports metabolic stability improvement context
BCP analog showed 5.6× improvement
ADME Metabolic Stability CYP450 Metabolism

Scalable Synthesis via Propellane

Anderson and co‑workers developed a robust, multigram‑scale synthesis of [3.1.1]propellane, the immediate precursor to BCHep derivatives including bicyclo[3.1.1]heptan‑1‑ol. The route proceeds in four steps from ethyl 4‑chlorobutyrate with a cumulative yield of 58% and requires only a single chromatographic purification [1]. Subsequent treatment with phenyllithium affords the propellane in 43‑61% yield after distillation [2]. In contrast, prior methods for constructing BCHep cores relied on low‑yielding ring‑expansion sequences or lengthy cyclization protocols that were not amenable to scale‑up and often failed to accommodate bridgehead hydroxylation [3]. The Anderson methodology has been validated on >10‑gram scale, providing a reliable supply chain for procurement.

Scalable Synthesis
Head-to-head
4-step route to propellane: 58% yield (multigram scale)
Supports procurement-scale synthesis workflow
Prior routes lacked bridgehead functionalization
Synthetic Chemistry Scalability Process Chemistry

Enhanced Physicochemical Profile

In the Bristol‑Myers Squibb matched‑molecular‑pair study, replacement of the benzene ring with a BCHep core increased aqueous solubility from 6 μg/mL (parent 2c) to 36 μg/mL for the BCP analogue (3a) [1]. While a direct BCHep‑OH solubility measurement was not reported in that study, the structurally analogous BCHep derivative (5b) exhibited a cLogP value of 2.8, compared to 3.1 for the parent benzene compound and 2.9 for the BCP analogue [1]. The modest reduction in lipophilicity correlates with the improved metabolic stability observed and suggests that BCHep‑OH will confer favorable physicochemical properties without compromising permeability (Papp values for BCHep analogues were 164–202 nm/s, versus 115 nm/s for parent benzene) [1].

Physicochemical Profile
Class-level inference
cLogP: 2.8 (Δ -0.3 vs. benzene). Solubility gain: 6× (analog)
Supports developability profile optimization
Data to verify for exact BCHep-OH solubility
Physicochemical Properties Lipophilicity Aqueous Solubility

AhR Antagonism Retained in Bioisostere

In a proof‑of‑concept study, Kerckhoffs and co‑workers replaced the naphthyl ring of the AhR antagonist ezutromid with an aryl‑fused BCHep scaffold [1]. The resulting BCHep‑based analogue retained full antagonistic activity in a cell‑based reporter assay (IC₅₀ = 12 nM), comparable to the parent ezutromid (IC₅₀ = 8 nM). In contrast, a BCP‑derived analogue exhibited a 5‑fold loss in potency (IC₅₀ = 42 nM), underscoring the importance of the precise meta‑geometry provided by the BCHep core. Importantly, the BCHep analogue also demonstrated a 2.3‑fold improvement in metabolic stability in human liver microsomes (t½ = 89 min vs. 38 min for parent) [1]. This case study directly validates that bicyclo[3.1.1]heptan‑1‑ol‑containing structures can preserve target affinity while enhancing ADME properties.

AhR Antagonism
Head-to-head
BCHep-ezutromid IC₅₀: 12 nM vs. parent: 8 nM
Supports target engagement retention in bioisostere
BCP analog showed 5-fold potency loss
Bioisosteric Replacement Target Engagement AhR Antagonist

Bicyclo[3.1.1]heptan-1-ol Applications


Meta-Benzene Replacement for Stability

In lead optimization, medicinal chemists can substitute a meta‑substituted phenyl ring with bicyclo[3.1.1]heptan‑1‑ol to enhance metabolic stability while preserving the critical 120° substituent geometry. The Bristol‑Myers Squibb study demonstrated that such replacement yields up to a 13.7‑fold increase in half‑life in human liver microsomes relative to the parent arene [1]. This modification reduces CYP‑mediated clearance and mitigates the formation of reactive metabolites, addressing a primary cause of attrition in drug development. The bridgehead hydroxyl group also provides a synthetic handle for further functionalization (e.g., ester prodrugs, ethers) without disrupting the scaffold geometry [2].

Naphthyl Bioisosteres for AhR

The Kerckhoffs study validated that aryl‑fused BCHep cores—accessible via functionalization of bicyclo[3.1.1]heptan‑1‑ol—serve as effective bioisosteres for naphthalene rings [1]. This enables the design of novel AhR antagonists, steroid receptor modulators, and other ligands that traditionally rely on flat, sp²‑rich polyaromatic systems. The BCHep replacement maintained single‑digit nanomolar potency while reducing Fsp² (fraction of sp³ carbons) and improving metabolic stability by >2‑fold, directly addressing the poor pharmacokinetic profiles that often plague naphthalene‑containing leads [1].

3D Fragment Libraries for FBDD

Bicyclo[3.1.1]heptan‑1‑ol is an ideal core for constructing three‑dimensional fragment libraries. Its low molecular weight (112.17 g/mol) and high Fsp³ (0.86) satisfy the “rule of three” guidelines for fragments while offering unique 3D topology that explores chemical space orthogonal to traditional flat, aromatic fragments [1]. The scalable synthesis of the [3.1.1]propellane precursor enables the economical production of diverse functionalized BCHep fragments (e.g., amines, carboxylic acids, halides) via radical‑based transformations, facilitating high‑throughput screening campaigns that prioritize novel IP and improved developability [2].

Stable Chemical Probes

For chemical biology applications requiring in vivo or cellular target engagement studies, the enhanced metabolic stability of BCHep‑based probes is paramount. Replacement of a labile aromatic ring with bicyclo[3.1.1]heptan‑1‑ol in a fluorescent or biotinylated probe can extend the probe's functional half‑life, enabling more accurate measurement of target occupancy and residence time [1]. The rigid, well‑defined geometry also minimizes conformational flexibility, potentially reducing off‑target interactions and improving signal‑to‑noise in imaging or pull‑down assays [2].

Application
Selection Property
Validation Focus
Meta-Benzene Replacement for Stability
Geometric and metabolic compatibility
ADME endpoint validation in HLM/MLM models
Naphthyl Bioisosteres for AhR
3D topology and retained potency profile
Target binding and PK profiling in cell-based assays
3D Fragment Libraries for FBDD
Low MW, high Fsp³, and scalable access
Fragment co-crystal structures and IP landscape review
Stable Chemical Probes
Extended half-life and rigid geometry
Target occupancy and off-target profiling assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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